(Z)-3-phenyl-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one
Description
The compound "(Z)-3-phenyl-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one" features a conjugated enone system (prop-2-en-1-one) in the Z-configuration, a phenyl substituent at the β-position, and a pyrrolidine ring linked to a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. Key structural attributes include:
- 1,2,4-Oxadiazole ring: Known for high metabolic stability and electron-withdrawing properties, the trifluoromethyl group enhances lipophilicity and resistance to oxidative degradation .
- Pyrrolidine ring: Provides conformational rigidity and influences solubility and pharmacokinetic properties.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or antimicrobial agents.
Properties
IUPAC Name |
(Z)-3-phenyl-1-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)15-20-14(21-24-15)12-8-9-22(10-12)13(23)7-6-11-4-2-1-3-5-11/h1-7,12H,8-10H2/b7-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOJYPPEEQIOIF-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)/C=C\C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog 1: (Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
Key Features :
- Core structure: Z-configured enone with triazole (1H-1,2,4-triazol-1-yl) and fluorophenyl substituents.
- Substituent effects: Fluorine atoms increase electronegativity and metabolic stability.
Comparison :
- Heterocyclic ring : The triazole in Analog 1 vs. oxadiazole in the target compound. Triazoles are more polar and may improve solubility but could be metabolically less stable than oxadiazoles.
- Electron-withdrawing groups: Both compounds use fluorine (Analog 1) or trifluoromethyl (target) to enhance stability.
Structural Analog 2: (2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methylanilino)but-2-en-1-one
Key Features :
- Core structure: Z-enone with pyrazole and methylanilino substituents.
- Substituent effects : The hydroxy and methyl groups influence solubility and steric interactions.
Comparison :
- Heterocyclic ring: Pyrazole in Analog 2 vs. oxadiazole in the target.
- Bioactivity implications : Pyrazole derivatives often exhibit anti-inflammatory or analgesic activity, whereas oxadiazoles are explored for antimicrobial applications.
Structural Analog 3: (2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one
Key Features :
- Core structure: E-configured enone with methoxyphenyl and pyrrolidine-diazenyl groups.
- Substituent effects : Methoxy groups enhance solubility via polarity; diazenyl groups may enable photochemical reactivity.
Comparison :
- Configuration : The E-configuration in Analog 3 vs. Z-configuration in the target compound alters spatial arrangement and interaction with biological targets.
Tabulated Comparison of Key Properties
Research Implications and Gaps
- Synthesis : The target compound’s oxadiazole-pyrrolidine linkage may require cyclization strategies similar to those in Analog 1 .
- Analytical methods : Techniques like spectrofluorometry and tensiometry (used for BAC-C12 in ) could be adapted for studying aggregation behavior.
Limitations : Direct pharmacological or thermodynamic data for the target compound are absent in the provided evidence. Comparisons are inferred from structural analogs, highlighting the need for empirical studies.
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